Cas no 3375-32-4 (Palladium(II) benzoate)

Palladium(II) benzoate is a coordination compound featuring palladium in the +2 oxidation state, complexed with benzoate ligands. This compound is valued for its role as a catalyst or precursor in organic synthesis, particularly in cross-coupling reactions such as the Heck, Suzuki, and Stille reactions. Its benzoate ligands enhance solubility in organic solvents, facilitating homogeneous catalytic conditions. The compound exhibits good stability under controlled conditions, making it suitable for use in air-sensitive transformations. Palladium(II) benzoate is also employed in the preparation of palladium nanoparticles and other palladium-based materials. Its consistent reactivity and ease of handling make it a practical choice for research and industrial applications.
Palladium(II) benzoate structure
Palladium(II) benzoate structure
Product Name:Palladium(II) benzoate
CAS No:3375-32-4
MF:C14H10O4Pd
MW:348.646802425385
MDL:MFCD18802284
CID:1465637
PubChem ID:15178368
Update Time:2025-05-19

Palladium(II) benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, palladium(2+) salt
    • PALLADIUM(II)BENZOATE,99%
    • Palladium(II) benzoate, 99%
    • Palladium(II) benzoate
    • palladium(2+) dibenzoate
    • SCHEMBL1011426
    • palladium(2+);dibenzoate
    • MFCD18802284
    • F75010
    • 3375-32-4
    • MDL: MFCD18802284
    • Inchi: 1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
    • InChI Key: BCDNHPPMQMZYJQ-UHFFFAOYSA-L
    • SMILES: [Pd+2].[O-]C(C1C=CC=CC=1)=O.[O-]C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 347.96139g/mol
  • Monoisotopic Mass: 347.96139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 98
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • Melting Point: 206-212 °C (decomp)(Solv: acetone (67-64-1))

Palladium(II) benzoate Security Information

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Additional information on Palladium(II) benzoate

Introduction to Palladium(II) Benzoate (CAS No. 3375-32-4)

Palladium(II) benzoate, with the chemical formula C14H10PdO4, is a significant compound in the field of organometallic chemistry and has garnered considerable attention due to its unique properties and applications. This compound, identified by the CAS number 3375-32-4, is a coordination complex of palladium(II) with benzoic acid. Its molecular structure and reactivity make it a valuable tool in various chemical transformations and catalytic processes.

The synthesis of Palladium(II) benzoate typically involves the reaction of palladium(II) salts with benzoic acid or its derivatives under controlled conditions. The resulting complex exhibits a high degree of stability and is soluble in organic solvents, which enhances its utility in chemical reactions. The coordination between palladium and the benzoate ligand imparts specific electronic and steric properties, making it an effective catalyst in cross-coupling reactions, hydrogenation processes, and other organic transformations.

In recent years, Palladium(II) benzoate has been extensively studied for its role in pharmaceutical synthesis. Its ability to facilitate the formation of carbon-carbon bonds has made it particularly useful in the development of novel drug molecules. For instance, studies have shown that this compound can be employed in the Suzuki-Miyaura coupling reaction, a pivotal method for constructing biaryl compounds that are prevalent in many pharmaceuticals. The precision with which Palladium(II) benzoate catalyzes these reactions underscores its importance in medicinal chemistry.

Moreover, Palladium(II) benzoate has found applications in material science, particularly in the synthesis of advanced polymers and coatings. Its catalytic properties enable the formation of complex polymer structures with tailored properties, which are essential for high-performance materials used in electronics, automotive industries, and construction. The compound's ability to enhance reaction efficiency and selectivity has made it a preferred choice for researchers seeking to develop innovative materials.

Recent research has also explored the potential of Palladium(II) benzoate in environmental chemistry. Its catalytic activity has been harnessed to develop efficient methods for pollutant degradation. For example, studies have demonstrated its effectiveness in breaking down organic pollutants present in water sources through oxidative processes. This application highlights the compound's versatility beyond traditional chemical synthesis and underscores its role in sustainable chemistry practices.

The use of Palladium(II) benzoate in industrial processes has been further optimized through advances in catalytic systems design. Researchers have developed novel methodologies to enhance the compound's catalytic efficiency while minimizing metal waste. These innovations align with global efforts to promote green chemistry principles, ensuring that industrial applications remain environmentally sustainable.

In conclusion, Palladium(II) benzoate (CAS No. 3375-32-4) is a multifaceted compound with significant implications across various scientific disciplines. Its role in pharmaceutical synthesis, material science, and environmental chemistry underscores its importance as a catalyst and reagent. As research continues to uncover new applications and refine synthetic methodologies, the utility of this compound is expected to expand further, solidifying its place as a cornerstone of modern chemical research.

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